molecular formula C13H16O3 B11722498 3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid

3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid

Cat. No.: B11722498
M. Wt: 220.26 g/mol
InChI Key: JHKRLJBINSMVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-methyl-4-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Uniqueness

3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of the methyl and propan-2-yloxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRLJBINSMVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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